4-(2-Aminoethyl)-6-nitropyridin-2-OL

Description

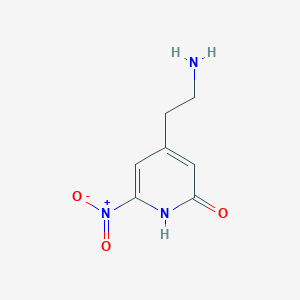

4-(2-Aminoethyl)-6-nitropyridin-2-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 6, and a 2-aminoethyl (-CH₂CH₂NH₂) substituent at position 4 of the pyridine ring. This compound combines electron-withdrawing (nitro) and electron-donating (hydroxyl, aminoethyl) groups, creating unique electronic and steric properties.

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

4-(2-aminoethyl)-6-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9N3O3/c8-2-1-5-3-6(10(12)13)9-7(11)4-5/h3-4H,1-2,8H2,(H,9,11) |

InChI Key |

NPUHRRKOSPRCAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)[N+](=O)[O-])CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-OL typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-hydroxypyridine to introduce the nitro group at the 6-position. This is followed by the alkylation of the 4-position with an aminoethyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-nitropyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 4-(2-Aminoethyl)-6-aminopyridin-2-OL.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)-6-nitropyridin-2-OL has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.

Comparison with Similar Compounds

The following analysis compares 4-(2-Aminoethyl)-6-nitropyridin-2-OL with structurally related pyridine and pyrimidine derivatives from the provided evidence.

Structural Differences

| Compound Name | Core Structure | Position 4 | Position 6 | Position 2/Other |

|---|---|---|---|---|

| This compound | Pyridine | 2-Aminoethyl (-CH₂CH₂NH₂) | Nitro (-NO₂) | Hydroxyl (-OH) |

| 6-(4-Aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine | Pyrimidine | Ethylamine (-NHCH₂CH₃) | 4-Aminopiperidin-1-yl | N/A (pyrimidine C4 amine) |

| 6-(4-Aminopiperidin-1-yl)-N-methylpyrimidin-4-amine | Pyrimidine | Methylamine (-NHCH₃) | 4-Aminopiperidin-1-yl | N/A |

Key Observations :

- Core Heterocycle : The target compound features a pyridine ring, while others are pyrimidine derivatives. Pyridines generally exhibit lower basicity than pyrimidines due to fewer nitrogen atoms.

- Substituent Diversity: The hydroxyl and nitro groups in the target compound contrast with the aminopiperidine and alkylamine groups in pyrimidine analogs.

- Functional Groups: The nitro group in the target compound may confer redox activity or serve as a precursor for further reduction (e.g., to an amine).

Physicochemical and Commercial Comparison

| Property/Parameter | This compound | 6-(4-Aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine |

|---|---|---|

| CAS Number | Not available | 1904394-89-3 |

| Molecular Weight | ~195.17 g/mol (calculated) | ~235.33 g/mol (C₁₂H₂₁N₅) |

| Suppliers | 0 (no commercial listings) | 1 (limited availability) |

| Key Functional Groups | -OH, -NO₂, -CH₂CH₂NH₂ | -NHCH₂CH₃, 4-aminopiperidin-1-yl |

Analysis :

- Solubility: The hydroxyl and aminoethyl groups in the target compound may enhance water solubility relative to alkylamine-substituted pyrimidines.

- Reactivity: The nitro group increases electrophilicity, enabling nucleophilic aromatic substitution, whereas aminopiperidine substituents in analogs may favor hydrogen bonding or π-stacking interactions.

Contrast with Pyrimidine Analogs

Pyrimidine derivatives in the evidence (e.g., 6-(4-aminopiperidin-1-yl)-N-ethylpyrimidin-4-amine) are structurally optimized for kinase inhibition due to their planar heterocycles and aminopiperidine motifs, which mimic ATP-binding site interactions. The target compound’s pyridine core and nitro group may limit such applications but broaden utility in redox-active systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.